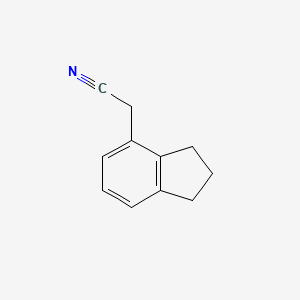

2-(2,3-dihydro-1H-inden-4-yl)acetonitrile

Description

2-(2,3-dihydro-1H-inden-4-yl)acetonitrile is an organic compound with the molecular formula C11H11N It is a derivative of indene, a bicyclic hydrocarbon, and contains a nitrile functional group

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-4-yl)acetonitrile |

InChI |

InChI=1S/C11H11N/c12-8-7-10-4-1-3-9-5-2-6-11(9)10/h1,3-4H,2,5-7H2 |

InChI Key |

XCZMFHYPOXTCOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile typically involves the reaction of indene with acetonitrile in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where indene reacts with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-4-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles. It serves as a model substrate for investigating nitrile hydratase and nitrilase enzymes.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile depends on its specific application. In biological systems, the nitrile group can interact with enzymes such as nitrile hydratase, leading to the formation of amides. The compound’s reactivity with various reagents allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Indene: The parent hydrocarbon of 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile, used in the synthesis of various indene derivatives.

2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-[(pyridin-2-yl)methyl]amino}acetonitrile: A structurally related compound with different functional groups, used in similar applications.

2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl: Another indene derivative with distinct functional groups.

Uniqueness: this compound is unique due to its specific combination of the indene ring and nitrile group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Biological Activity

2-(2,3-Dihydro-1H-inden-4-yl)acetonitrile is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a nitrile group attached to a dihydroindene moiety, which influences its reactivity and biological interactions. The unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with preliminary studies suggesting it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Effects

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound exhibited an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitrile group plays a crucial role in forming hydrogen bonds or coordinating with metal ions, which can influence the activity of enzymes or receptors involved in disease processes.

Interaction Studies

In vitro assays have shown that the compound can bind to cellular proteins and enzymes, affecting their function. For instance, molecular docking studies suggest that it may interact with key proteins involved in apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1H-Inden-3-yl)acetonitrile | Nitrile group at position 1 | Different binding affinities due to structural variations |

| 2-(2,3-Dihydro-1H-Inden-5-yl)acetonitrile | Nitrile group at position 5 | Potentially altered reactivity compared to the target compound |

This comparison highlights how variations in substituents on the indene core can significantly affect both chemical properties and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.